

Application Notes and Protocols: Quantifying Cyclin K Degradation Using HiBiT Technology

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Compound of Interest

Compound Name: Cyclin K degrader 1

Cat. No.: B12383662

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Audience: Researchers, scientists, and drug development professionals.

Introduction

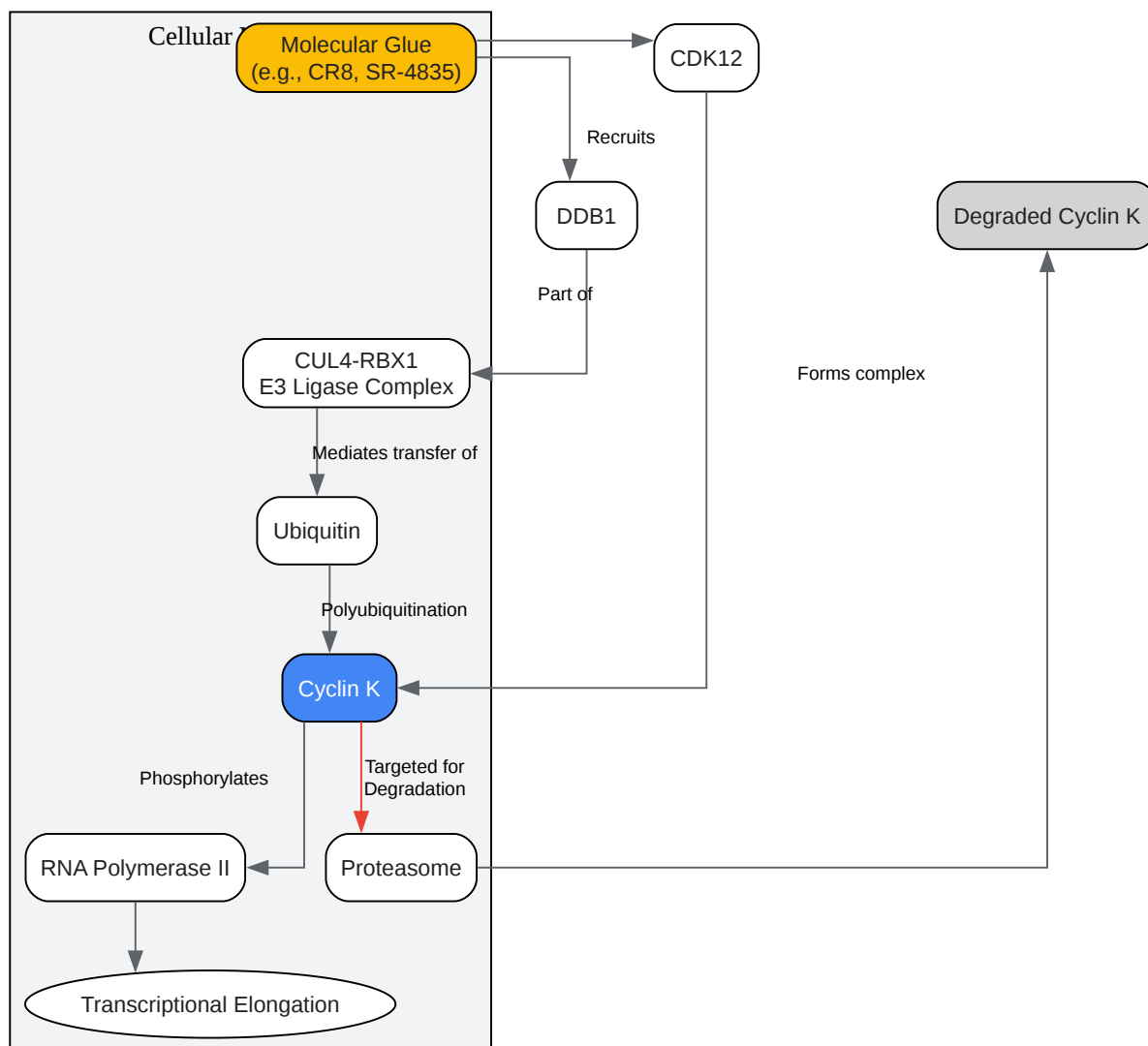
Targeted protein degradation has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. A key step in the development of novel degraders, such as PROTACs and molecular glues, is the accurate quantification of target protein knockdown. This document provides detailed application notes and protocols for utilizing the HiBiT Protein Tagging System to measure the degradation of Cyclin K, a critical regulator of transcription.[1][2][3]

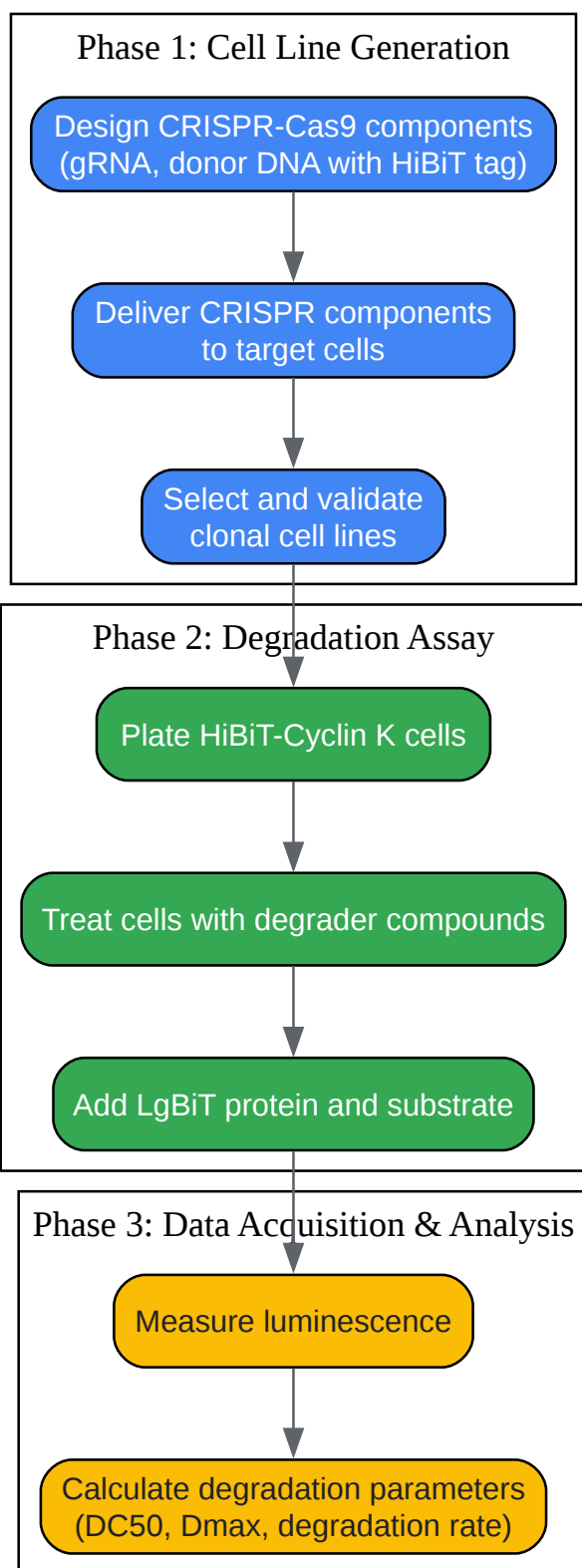
The HiBiT system is a sensitive bioluminescent reporter technology based on the NanoBiT® luciferase.[2] It utilizes an 11-amino-acid peptide tag (HiBiT) that can be genetically fused to a protein of interest.[4] This tag has a high affinity for the complementary LgBiT protein. When the two components come together, they form a functional and bright luciferase enzyme, producing a luminescent signal that is directly proportional to the amount of HiBiT-tagged protein. The small size of the HiBiT tag makes it ideal for insertion into endogenous gene loci using CRISPR/Cas9, allowing for the study of protein dynamics at physiological expression levels without the artifacts associated with overexpression systems.

Signaling Pathway of Cyclin K Degradation

Cyclin K, in partnership with Cyclin-Dependent Kinase 12 (CDK12) and CDK13, plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA

Polymerase II. Certain small molecules, acting as molecular glues, can induce the degradation of Cyclin K. These compounds promote the formation of a ternary complex between CDK12, the E3 ubiquitin ligase adaptor protein DDB1, and Cyclin K. This proximity leads to the ubiquitination of Cyclin K and its subsequent degradation by the proteasome.





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